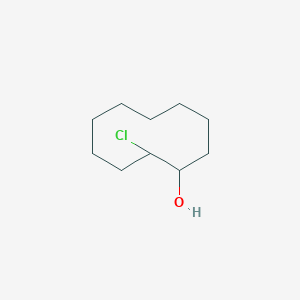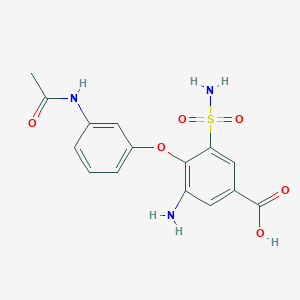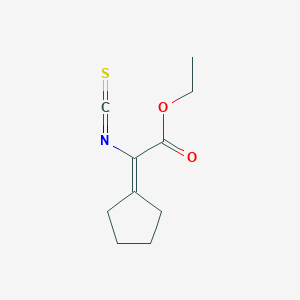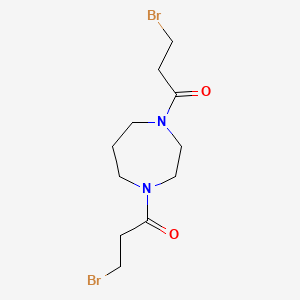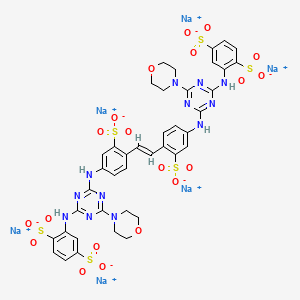
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline is a complex organic compound that features a quinoline backbone substituted with a bismuth-based functional group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline typically involves the reaction of 5-fluoroquinoline with a bismuth-containing reagent under controlled conditions. One common method includes the use of bismuth nitrate in the presence of a reducing agent to introduce the dihydroxybismuthino group onto the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states of bismuth.
Reduction: Reduction reactions can convert the bismuth center to lower oxidation states, potentially altering the compound’s reactivity.
Substitution: The fluorine atom and the bismuth-containing group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bismuth, which is known for its antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors, due to its unique electronic and structural properties.
Mecanismo De Acción
The mechanism by which 8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The quinoline backbone interacts with DNA and proteins, potentially leading to antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group instead of the dihydroxybismuthino group.
5-Fluoroquinoline: The parent compound without the bismuth-containing functional group.
8-((Dihydroxybismuthino)oxy)quinoline: A similar compound without the fluorine atom.
Uniqueness
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline is unique due to the combination of the bismuth-containing group and the fluorine atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
41789-36-0 |
|---|---|
Fórmula molecular |
C9H9BiFNO3 |
Peso molecular |
407.15 g/mol |
InChI |
InChI=1S/C9H6FNO.Bi.2H2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;;/h1-5,12H;;2*1H2/q;+1;;/p-1 |
Clave InChI |
LSMFHVMOKARJGV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O[Bi])F.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


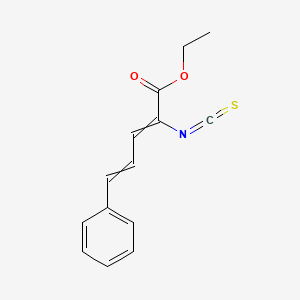
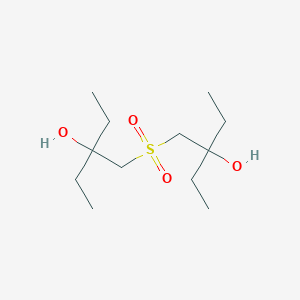

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
